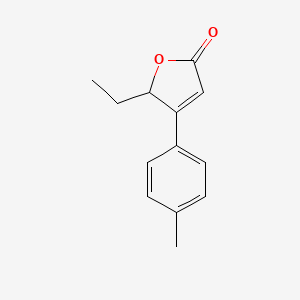

5-Ethyl-4-(p-tolyl)furan-2(5H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H14O2 |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

2-ethyl-3-(4-methylphenyl)-2H-furan-5-one |

InChI |

InChI=1S/C13H14O2/c1-3-12-11(8-13(14)15-12)10-6-4-9(2)5-7-10/h4-8,12H,3H2,1-2H3 |

InChI Key |

AJROPOKMYMBULG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(=CC(=O)O1)C2=CC=C(C=C2)C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Transformations of 5 Ethyl 4 P Tolyl Furan 2 5h One

Nucleophilic Addition and Ring-Opening Reactions

The electron-deficient nature of the furanone ring makes it a prime target for nucleophiles. These reactions often proceed via Michael-type addition to the conjugated system or direct attack at the carbonyl group, frequently resulting in the opening of the lactone ring.

The reaction of 2(5H)-furanones with nitrogen nucleophiles like amines and hydrazines can lead to a variety of products, depending on the reaction conditions. Primary amines, such as benzylamine, can react with the furanone ring, leading to either an open-chain amide or a cyclized product like a 1,5-dihydro-2H-pyrrol-2-one. researchgate.netresearchgate.net In the case of 5-Ethyl-4-(p-tolyl)furan-2(5H)-one, nucleophilic attack at the carbonyl carbon by an amine would lead to the cleavage of the ester bond and formation of a γ-hydroxy amide intermediate. This intermediate could potentially cyclize to form a substituted pyrrolinone.

Hydrazine (B178648) hydrate (B1144303) is known to affect the ring opening of furanones to yield the corresponding acid hydrazides. researchgate.net Subsequent reaction of these hydrazides can lead to the formation of various heterocyclic systems, such as pyrazoles or pyridazinones. researchgate.netnih.gov For instance, the reaction of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with hydrazine monohydrate has been shown to produce both pyrrol-2-one and pyridazin-3(2H)-one derivatives. researchgate.net

Table 1: Predicted Reactions with Nitrogen Nucleophiles

| Nucleophile | Reagents/Conditions | Predicted Product(s) | Reference |

| Primary Amine (R-NH₂) | Varies (e.g., room temp vs. reflux) | γ-Hydroxy-N-alkyl-amide, Substituted Pyrrolinone | researchgate.net |

| Hydrazine (N₂H₄·H₂O) | Reflux | γ-Hydroxy acid hydrazide, Pyridazinone derivative | researchgate.netresearchgate.netnih.gov |

| Phenylhydrazine | Varies | 1-Phenylamino-1,5-dihydro-2H-pyrrol-2-one derivative | researchgate.net |

The lactone ring of this compound is an ester and is therefore susceptible to reactions with oxygen-containing nucleophiles. In the presence of an alcohol and an acid or base catalyst, the compound can undergo transesterification. chegg.comchegg.com This reaction involves the opening of the lactone ring to form a γ-hydroxy ester. Depending on the conditions, the ring may or may not reform with the incorporation of the new alkoxy group.

Hydrolysis, involving the reaction with water, would similarly lead to the opening of the lactone ring to yield the corresponding 4-hydroxy-3-(p-tolyl)hex-2-enoic acid. The 2(5H)-furanone structure itself is a lactone of a γ-hydroxy carboxylic acid. nih.govnist.gov

Table 2: Predicted Reactions with Oxygen Nucleophiles

| Nucleophile | Reagents/Conditions | Predicted Product | Reference |

| Alcohol (R-OH) | Acid or Base Catalyst | γ-Hydroxy ester | chegg.comchegg.com |

| Water (H₂O) | Acid or Base Catalyst | 4-Hydroxy-3-(p-tolyl)hex-2-enoic acid | nih.govnist.gov |

Thiols are potent nucleophiles that can participate in hetero-Michael addition reactions with α,β-unsaturated carbonyl compounds. nih.gov The reaction of this compound with a thiol (R-SH) is expected to proceed via a 1,4-conjugate addition mechanism. This would result in the formation of a thiol adduct where the sulfur atom is attached to the β-carbon (C4) of the furanone ring. Such reactions are often facilitated by a base. nih.gov The presence of the bulky p-tolyl group at the C4 position might sterically hinder the approach of the nucleophile, potentially requiring more forcing reaction conditions. The reaction of mucochloric acid with thiophenols to form thioethers of furanones demonstrates the feasibility of introducing sulfur substituents onto the furanone ring. researchgate.net

Table 3: Predicted Reactions with Sulfur Nucleophiles

| Nucleophile | Reagents/Conditions | Predicted Product | Reference |

| Thiol (R-SH) | Base catalyst | 5-Ethyl-4-(alkyl/arylthio)-4-(p-tolyl)dihydrofuran-2(5H)-one | researchgate.netnih.gov |

Electrophilic Aromatic Substitution on the p-Tolyl Moiety

The p-tolyl group of the molecule is an activated aromatic ring and can undergo electrophilic aromatic substitution (EAS) reactions. The methyl group is an ortho-, para-directing activator. masterorganicchemistry.com Since the para position is substituted with the furanone ring, electrophilic attack will be directed to the two equivalent ortho positions relative to the methyl group.

Standard EAS reactions are applicable, requiring an acid catalyst to generate a potent electrophile that the aromatic ring can attack. youtube.comlibretexts.org

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid like FeBr₃ or AlCl₃ would yield the corresponding 2-bromo- or 2-chloro-substituted p-tolyl derivative. youtube.com

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro group (-NO₂) at the ortho position. masterorganicchemistry.comyoutube.com

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) would lead to the introduction of a sulfonic acid group (-SO₃H). masterorganicchemistry.comyoutube.com

Friedel-Crafts Alkylation/Acylation: Reaction with an alkyl halide (R-X) or acyl halide (RCOX) in the presence of a Lewis acid catalyst would introduce an alkyl or acyl group, respectively, at the ortho position. masterorganicchemistry.com

Table 4: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Predicted Product | Reference |

| Bromination | Br₂, FeBr₃ | 5-Ethyl-4-(2-bromo-4-methylphenyl)furan-2(5H)-one | youtube.com |

| Nitration | HNO₃, H₂SO₄ | 5-Ethyl-4-(4-methyl-2-nitrophenyl)furan-2(5H)-one | masterorganicchemistry.comyoutube.com |

| Sulfonation | H₂SO₄, SO₃ | 2-(4-Ethyl-5-oxo-2,5-dihydrofuran-3-yl)-5-methylbenzenesulfonic acid | masterorganicchemistry.comyoutube.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Ethyl-4-(2-acyl-4-methylphenyl)furan-2(5H)-one | masterorganicchemistry.com |

Rearrangement Reactions and Isomerization Processes

Furanones can undergo various rearrangement and isomerization reactions, often promoted by heat, light, or chemical reagents. researchgate.net A common process for β,γ-unsaturated lactones is isomerization to the thermodynamically more stable α,β-unsaturated isomer. For this compound, treatment with a base like triethylamine (B128534) could facilitate the migration of the double bond to yield 5-Ethyl-4-(p-tolyl)furan-2(3H)-one. researchgate.net

Photochemical reactions and dye-sensitized photooxygenation can also lead to complex rearrangements. Studies on N-aryl α-furanamides have shown that reaction with singlet oxygen can afford rearranged 5-hydroxy- and 5-aryloxy-2(5H)-furanones, in addition to expected fragmentation products. researchgate.net This suggests that this compound could potentially undergo analogous rearrangements under similar oxidative conditions.

Cycloaddition Reactions and Pericyclic Processes

The endocyclic double bond of the 2(5H)-furanone ring can participate as a 2π component in cycloaddition reactions.

Diels-Alder Reactions: As a substituted alkene, the furanone ring is a potential dienophile. The related compound 5-ethylfuran-2(5H)-one is noted to be a very reactive dienophile. chegg.comchegg.com Therefore, this compound is expected to react with conjugated dienes, such as cyclopentadiene, to form [4+2] cycloadducts. The stereoselectivity of such reactions can be influenced by the existing stereocenter at C5.

1,3-Dipolar Cycloadditions: The furanone double bond can also act as a dipolarophile in reactions with 1,3-dipoles like diazoalkanes (e.g., diazomethane) or nitrones. Research on 5-ethoxy-3-p-tolylsulfinylfuran-2(5H)-ones has demonstrated that these substrates undergo highly stereocontrolled 1,3-dipolar cycloadditions with diazoalkanes, with the regioselectivity and stereoselectivity being influenced by the substituents on the furanone ring. acs.orgacs.org This suggests that this compound would react similarly to form pyrazoline-fused lactones.

Table 5: Predicted Cycloaddition Reactions

| Reaction Type | Reagent | Predicted Product Class | Reference |

| Diels-Alder [4+2] | Conjugated diene (e.g., Cyclopentadiene) | Bicyclic fused lactone | chegg.comchegg.com |

| 1,3-Dipolar Cycloaddition | Diazomethane (CH₂N₂) | Pyrazoline-fused lactone | acs.orgacs.org |

| 1,3-Dipolar Cycloaddition | Nitrone (R-CH=N⁺(R')-O⁻) | Isoxazolidine-fused lactone | acs.org |

Radical Reactions and Single-Electron Transfer Mechanisms

The reactivity of furan-2(5H)-ones in radical reactions is a field of growing interest, particularly those initiated by photochemical processes or radical initiators. These reactions often proceed through single-electron transfer (SET) mechanisms, where the furanone can act as either an electron donor or acceptor, leading to the formation of radical ion intermediates.

Photochemically induced electron transfer is a key process for initiating radical reactions in furanone systems. For instance, the irradiation of a furanone derivative in the presence of an electron donor, such as an aniline (B41778), can lead to the formation of a radical ion pair. rsc.org This is followed by a tandem reaction sequence. In the context of this compound, a similar photoinduced SET process could facilitate the formation of a radical anion, which can then undergo further reactions. The p-tolyl group, being an electron-donating substituent, may influence the electron-accepting properties of the furanone ring.

Studies on related furanones have also shown that triplet-sensitized radical reactions can occur. uasz.sn Depending on the reaction conditions and the nature of the hydrogen donor, hydrogen abstraction can occur at either the α or β position of the α,β-unsaturated lactone system. uasz.sn This suggests that this compound could undergo selective functionalization at positions C3 or C5 under radical conditions.

Furthermore, radical-cyclization reactions mediated by metallic salts like manganese(III) acetate (B1210297) have been used to synthesize furan-substituted dihydrofurans. arkat-usa.org This indicates the potential for this compound to participate as a substrate in manganese(III)-mediated radical additions. The fragmentation of furanones under mass spectrometry conditions has also been analyzed in terms of single-electron transfer, providing insights into the stability and reactivity of the resulting radical cations. imreblank.ch Theoretical studies on the mutagenicity of certain furanones have linked their biological activity to their propensity to undergo one-electron transfer processes. nih.gov

A summary of potential radical reactions is presented in Table 1.

Table 1: Representative Radical Reactions of Furan-2(5H)-ones

| Reaction Type | Reagents and Conditions | Product Type | Ref. |

|---|---|---|---|

| Photochemical Radical-Tandem Reaction | Aniline derivative, light (hν) | Functionalized furanone | rsc.org |

| Triplet-Sensitized Hydrogen Abstraction | Acetone (sensitizer), hydrogen donor, light (hν) | α- or β-functionalized furanone | uasz.sn |

Metal-Catalyzed Transformations

The furan-2(5H)-one scaffold is highly amenable to transformations catalyzed by transition metals, most notably palladium and copper. These reactions provide powerful tools for the synthesis and functionalization of this heterocyclic system.

Palladium-Catalyzed Reactions:

Palladium catalysis is extensively used for C-C bond formation on the furanone ring. The Suzuki-Miyaura cross-coupling reaction is a prominent method for introducing aryl groups at the C4 position. ysu.amresearchgate.netresearchgate.net For a compound like this compound, this type of reaction would be more relevant for its synthesis, starting from a 4-halo or 4-tosyl-5-ethyl-2(5H)-furanone and p-tolylboronic acid. ysu.amresearchgate.net

Palladium-catalyzed γ-arylation of β,γ-unsaturated butenolides has also been developed to construct quaternary carbon centers. nih.govresearchgate.net This demonstrates the ability to functionalize the C5 position of the furanone ring. Furthermore, palladium-catalyzed asymmetric allylic C-H alkylation of 1,4-dienes with α-angelica lactones (a type of furanone) has been shown to produce chiral γ,γ-disubstituted butenolides. rsc.org

Copper-Catalyzed Reactions:

Copper catalysts are effective for various transformations of furanones and their precursors. Copper-catalyzed asymmetric conjugate addition of organoaluminum reagents to unsaturated keto esters provides a route to chiral furanones. thieme-connect.com Domino reactions catalyzed by copper to construct highly substituted 3(2H)-furanones from nitriles and propargylic alcohols have also been reported. acs.orgnih.gov These synthetic methods highlight the utility of copper in building the furanone core. Copper-catalyzed [4+1] annulation between α-hydroxy ketones and nitriles is another efficient method for constructing the furanone ring system. acs.org

Nickel-Catalyzed Reactions:

Nickel catalysts have also been employed in the cross-coupling reactions of furanone precursors. For example, nickel(0)-catalyzed Suzuki-Miyaura cross-coupling of activated alkenyl tosylates is an efficient route to 4-substituted 2(5H)-furanones. acs.org Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids proceeds via C-F bond activation, suggesting that with appropriate precursors, nickel catalysis could be a viable strategy for the synthesis of 4-aryl furanones. beilstein-journals.org

Table 2 provides a summary of representative metal-catalyzed reactions relevant to the this compound scaffold.

Table 2: Representative Metal-Catalyzed Reactions Involving Furan-2(5H)-ones

| Catalyst | Reaction Type | Substrate/Reagents | Product Type | Ref. |

|---|---|---|---|---|

| Palladium | Suzuki-Miyaura Coupling | 4-Tosyl-2(5H)-furanone, Arylboronic acid | 4-Aryl-2(5H)-furanone | ysu.amresearchgate.net |

| Palladium | γ-Arylation | β,γ-Unsaturated butenolide, Aryl bromide | γ-Aryl butenolide | researchgate.net |

| Palladium | Asymmetric Allylic C-H Alkylation | 1,4-Diene, α-Angelica lactone | γ,γ-Disubstituted butenolide | rsc.org |

| Copper | Asymmetric Conjugate Addition | Unsaturated keto ester, Organoaluminum reagent | Chiral furanone | thieme-connect.com |

| Copper | [4+1] Annulation | α-Hydroxy ketone, Nitrile | 3(2H)-Furanone | acs.org |

Advanced Spectroscopic and Structural Elucidation of Furan 2 5h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and conformational analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.

The ¹H NMR and ¹³C NMR spectra of furan-2(5H)-one derivatives provide crucial information about the number and types of protons and carbons, respectively, as well as their connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 5-acetyl-6-methyl-4-phenyl-3,4-dihydro-2H-pyran-2-one, shows characteristic signals that can be extrapolated to predict the spectrum of 5-Ethyl-4-(p-tolyl)furan-2(5H)-one . For instance, aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm), while protons of the ethyl group would be expected to show a quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group, due to spin-spin coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the lactone ring is typically observed in the highly deshielded region of the spectrum (δ 160-180 ppm). Aromatic carbons and the carbons of the ethyl group would also exhibit characteristic chemical shifts. For a similar structure, the following ¹³C NMR signals were observed in CDCl₃: δ 166.4, 166.2, 161.3, 137.7, 137.3, 129.8, 126.6, 110.4, 61.0, 37.6, 36.6, 21.2, 19.0, 14.2 nih.gov.

| Assignment | ¹H NMR Chemical Shift (δ ppm) (Predicted) | ¹³C NMR Chemical Shift (δ ppm) (Analogous Compound nih.gov) |

| Carbonyl (C=O) | - | 166.4 |

| Aromatic C | - | 137.7, 137.3, 129.8, 126.6 |

| Furan (B31954) Ring C | - | 161.3, 110.4 |

| -CH-O- | - | 61.0 |

| -CH₂- (ethyl) | Quartet | 37.6 |

| -CH₃ (tolyl) | Singlet | 21.2 |

| -CH₃ (ethyl) | Triplet | 14.2 |

To unambiguously assign the proton and carbon signals and to determine the connectivity of the atoms in This compound , two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons. For instance, the correlation between the methylene and methyl protons of the ethyl group would be clearly visible.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, enabling the assignment of the carbon spectrum based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for assembling the molecular fragments into the final structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. americanpharmaceuticalreview.comspectroscopyonline.com

Infrared (IR) Spectroscopy: The IR spectrum of This compound would be expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching of the lactone ring, typically in the range of 1740-1780 cm⁻¹. Other characteristic bands would include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule (around 2850-3100 cm⁻¹), C=C stretching for the aromatic ring (around 1600 cm⁻¹), and C-O stretching vibrations.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. plus.ac.at While the carbonyl stretch would also be visible in the Raman spectrum, non-polar bonds, such as the C=C bonds of the aromatic ring, often produce stronger signals in Raman than in IR spectra. The combination of both IR and Raman data provides a more complete picture of the vibrational modes of the molecule. americanpharmaceuticalreview.comspectroscopyonline.com

| Functional Group | Expected IR Absorption (cm⁻¹) (Predicted) | Expected Raman Shift (cm⁻¹) (Predicted) |

| C=O (lactone) | 1740 - 1780 (strong) | 1740 - 1780 (weak to medium) |

| Aromatic C-H | 3000 - 3100 (medium) | 3000 - 3100 (strong) |

| Aliphatic C-H | 2850 - 3000 (medium) | 2850 - 3000 (strong) |

| Aromatic C=C | ~1600 (medium) | ~1600 (strong) |

| C-O | 1000 - 1300 (strong) | 1000 - 1300 (weak) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. umich.edu For a related compound, 5-ethyl-2(5H)-furanone, the molecular weight is 112.13 g/mol . nih.gov

Upon ionization in the mass spectrometer, This compound would produce a molecular ion peak (M⁺) corresponding to its exact molecular weight. The fragmentation of this molecular ion would provide valuable structural clues. Expected fragmentation pathways could include the loss of the ethyl group, cleavage of the furanone ring, and other characteristic fragmentations of the tolyl group.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For a related furanone derivative, the crystal structure allowed for the determination of the relative configuration at two stereogenic centers. researchgate.net If a suitable single crystal of This compound can be obtained, X-ray diffraction analysis would provide an unambiguous structural determination.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess and Stereochemical Assignment

For chiral molecules, chiroptical techniques such as Circular Dichroism (CD) spectroscopy are essential for determining the enantiomeric excess and assigning the absolute configuration. nih.govnih.gov If This compound is chiral, its CD spectrum would show characteristic positive or negative Cotton effects at specific wavelengths. The experimental CD spectrum can be compared with theoretically calculated spectra for the different possible enantiomers to determine the absolute configuration of the molecule. nih.govnih.gov

Computational and Theoretical Chemistry Studies of 5 Ethyl 4 P Tolyl Furan 2 5h One

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-Ethyl-4-(p-tolyl)furan-2(5H)-one, these studies would provide insights into its three-dimensional structure, stability, and electronic nature.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules with a good balance of accuracy and computational cost. researchgate.netrjptonline.org For this compound, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p) or larger), would be the first step in a computational investigation. researchgate.netrjptonline.org

The primary goal of geometry optimization is to find the lowest energy arrangement of the atoms in the molecule, corresponding to its most stable conformation. This process yields key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, the planarity of the furanone ring and the rotational orientation of the p-tolyl and ethyl groups relative to the ring would be determined. By calculating the energies of various conformers, an energy landscape can be mapped to identify the global minimum and other low-energy isomers.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated using DFT) (Note: This table is illustrative and not based on published experimental or computational data.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| C-O (in ring) | ~1.37 Å | |

| C-C (in ring) | ~1.45 Å | |

| C=C (in ring) | ~1.35 Å | |

| C-C (ring to tolyl) | ~1.48 Å | |

| Bond Angle | O-C=O | ~120° |

| C-C-C (in ring) | ~108° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. dntb.gov.uaresearchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in many chemical reactions. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to chemical reactions. Analysis of the spatial distribution of the HOMO and LUMO would reveal the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be localized primarily on the electron-rich p-tolyl and furanone rings, while the LUMO would likely be distributed over the conjugated system, particularly the C=C-C=O moiety.

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound (Note: This table is illustrative and not based on published experimental or computational data.)

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure of a molecule, including lone pairs and bond orbitals. uni-muenchen.de This method allows for the quantification of electron delocalization and the analysis of donor-acceptor interactions within the molecule. uni-muenchen.de For this compound, NBO analysis would be used to investigate the delocalization of π-electrons across the furanone and tolyl rings.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, providing insights that can be difficult to obtain through experiments alone.

For any chemical reaction involving this compound, such as its synthesis or subsequent transformations, computational methods can be used to map out the entire reaction pathway. This involves locating the transition state (TS) structures, which are the energy maxima along the reaction coordinate. By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction energy profile can be constructed.

The activation energy (the energy difference between the reactants and the transition state) is a key determinant of the reaction rate. Computational analysis can help in understanding the stereoselectivity and regioselectivity of reactions by comparing the activation barriers of different possible pathways. For instance, in a cycloaddition reaction, calculations could predict whether a specific stereoisomer will be the major product.

Reactions are typically carried out in a solvent, which can have a significant impact on reaction rates and mechanisms. Computational models can account for solvation effects, either through implicit models (where the solvent is treated as a continuous medium) or explicit models (where individual solvent molecules are included in the calculation).

For this compound, studying solvation effects would be important for understanding its reactivity in different solvent environments. For example, a polar solvent might stabilize charged intermediates or transition states, thereby accelerating the reaction compared to a nonpolar solvent. Computational studies on related furanone derivatives have shown that solvent polarity can influence stereoselectivity in reactions.

Prediction of Spectroscopic Parameters (e.g., UV-Vis, Vibrational Frequencies)

Computational chemistry serves as a predictive tool for spectroscopic analysis, allowing for the theoretical calculation of spectra that can be compared with experimental data for structural validation.

Vibrational Frequencies (FT-IR): Theoretical vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the Cartesian coordinates of the atoms in the optimized molecular structure. These calculations predict the positions of absorption bands in the Infrared (IR) spectrum. For this compound, characteristic vibrational modes can be anticipated. The carbonyl (C=O) stretching vibration of the lactone ring is expected to be a strong band, typically appearing in the range of 1750-1800 cm⁻¹. researchgate.netcore.ac.uk Vibrations corresponding to the C=C double bond within the furanone ring and the aromatic C=C stretching of the tolyl group are predicted in the 1600-1450 cm⁻¹ region. uc.pt The C-H stretching vibrations of the ethyl and methyl groups, as well as the aromatic ring, are expected at higher wavenumbers, typically above 3000 cm⁻¹. An illustrative table of predicted vibrational frequencies for key functional groups, based on studies of similar molecules, is provided below. core.ac.uknih.gov

| Vibrational Mode | Functional Group | Anticipated Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Tolyl Ring | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | Ethyl & Methyl Groups | 3000 - 2850 | Medium to Strong |

| C=O Stretch (Lactone) | Furanone Ring | 1800 - 1750 | Strong |

| C=C Stretch (Aromatic/Furanone) | Tolyl & Furanone Rings | 1620 - 1450 | Medium to Strong |

| C-O Stretch (Lactone) | Furanone Ring | 1250 - 1100 | Strong |

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. researchgate.net This method predicts the electronic transitions between molecular orbitals, most notably the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is likely to be located on the electron-rich p-tolyl ring, while the LUMO may be centered on the electron-withdrawing furanone moiety, particularly the α,β-unsaturated carbonyl system. The calculated absorption maxima (λmax) correspond to these electronic excitations. Studies on analogous aromatic and furanone-containing systems suggest that the principal absorption bands would likely occur in the UV region. nih.gov

| Transition | Calculated λmax (nm) (Illustrative) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | ~285 | > 0.1 | HOMO → LUMO |

| S0 → S2 | ~240 | > 0.1 | HOMO-1 → LUMO / HOMO → LUMO+1 |

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. christuniversity.innih.gov The MEP map is plotted onto the molecule's electron density surface, using a color scale to denote different potential values.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack. For this compound, the most negative potential is expected around the carbonyl oxygen atom of the lactone ring, making it a primary site for interaction with electrophiles or hydrogen bond donors. mdpi.com

Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas. These sites are prone to nucleophilic attack. Positive potentials are typically found around the hydrogen atoms.

Green Regions: Represent neutral or near-zero potential.

The MEP surface provides a clear, intuitive picture of the molecule's reactive sites. The electron-rich π-system of the p-tolyl ring would also exhibit a region of negative potential, though likely less intense than that of the carbonyl oxygen. nih.govmdpi.com

| Molecular Region | Expected MEP Value Range (a.u.) (Illustrative) | Inferred Reactivity |

|---|---|---|

| Carbonyl Oxygen | Negative (e.g., -0.04 to -0.02) | Site for Electrophilic Attack / H-Bonding |

| p-Tolyl Ring (π-system) | Slightly Negative (e.g., -0.01 to 0.0) | Interaction with Electrophiles |

| Hydrogen Atoms | Positive (e.g., +0.01 to +0.03) | Site for Nucleophilic Attack |

Thermodynamic Properties and Stability Assessments

DFT calculations can be used to predict various thermodynamic properties of a molecule at different temperatures by combining electronic energy calculations with vibrational frequency analysis under the principles of statistical mechanics. researchgate.netchristuniversity.in These properties, including enthalpy (H), entropy (S), and Gibbs free energy (G), are crucial for understanding the stability and spontaneity of reactions involving the compound.

The thermodynamic stability of this compound can be assessed by calculating its heat of formation. Furthermore, comparing its energy to that of potential isomers or decomposition products can provide insight into its relative stability. For instance, studies on furanones have compared the stability of 2(5H)-furanone tautomers with 2(3H)-furanones, generally finding the 2(5H) form to be thermodynamically more stable. researchgate.net The relationship between these properties and temperature can be computed to understand the molecule's behavior under varying thermal conditions. Generally, both heat capacity and entropy increase with temperature.

| Temperature (K) | Heat Capacity (Cp) (J/mol·K) (Illustrative) | Entropy (S) (J/mol·K) (Illustrative) | Enthalpy (H) (kJ/mol) (Illustrative) |

|---|---|---|---|

| 298.15 | 250 | 450 | 50 |

| 400.00 | 300 | 550 | 80 |

| 500.00 | 350 | 640 | 115 |

Exploration of Biological Interactions and Structure Activity Relationships of Furan 2 5h One Derivatives

Mechanistic Investigations of Antiproliferative Effects

Furan-2(5H)-one derivatives have demonstrated significant potential as anticancer agents, with research focusing on identifying their cellular targets and the pathways they modulate to exert their effects. researchgate.netmdpi.comresearchgate.netnih.gov

Cellular Target Identification (e.g., specific enzymes, protein interactions)

The antiproliferative activity of furan-2(5H)-one derivatives stems from their interaction with various cellular components. While the precise primary targets are not always fully elucidated, several key proteins and enzymes have been identified. researchgate.net

Topoisomerase I Inhibition: Certain 4-(4-substituted amidobenzyl)furan-2(5H)-one derivatives have been identified as inhibitors of topoisomerase I (Topo I). nih.gov These compounds can stabilize the Topo I-DNA covalent complex and also interfere with the binding between the enzyme and DNA, leading to cancer cell death. nih.gov

MDM2-p53 Interaction: Some derivatives have been implicated in the inhibition of the MDM2-p53 protein-protein interaction. researchgate.net By disrupting this interaction, the tumor suppressor protein p53 is stabilized, leading to cell cycle arrest and apoptosis.

COX-1 Inhibition: Inhibition of cyclooxygenase-1 (COX-1) is another reported mechanism for some furan-2(5H)-one derivatives. researchgate.net

KPNB1 (Importin β1): An aminothiazole derivative containing a furan (B31954) ring, (E)-N-(5-benzylthiazol-2-yl)-3-(furan-2-yl)acrylamide, was found to target importin β1 (KPNB1). nih.gov KPNB1 is often overexpressed in cancer cells, and its inhibition disrupts the import of proteins necessary for cancer cell proliferation. nih.gov

Survivin and Caspase-3: A silyl (B83357) derivative of mucobromic acid, a compound with a furan-2(5H)-one core, was shown to induce apoptosis in colon cancer cells by down-regulating survivin and activating caspase-3. nih.gov

A theoretical study also suggested that certain furanone derivatives could act as inhibitors of the Eag-1 (ether-à-go-go-1) potassium channel, which is implicated in cancer cell growth. ccij-online.org

Pathway Modulation (e.g., NF-κB pathway inhibition)

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of cell survival, proliferation, and inflammation, and its dysregulation is a hallmark of many cancers. Several furan-2(5H)-one derivatives have been shown to inhibit this pathway.

Inhibition of NF-κB Activation: A furan-2,5-dione derivative, 3-(benzo[d]-1,3-dioxol-5-yl)-4-phenylfuran-2,5-dione (BPD), was found to inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB. nih.gov This was achieved by preventing the phosphorylation and degradation of IκB-α, which in turn reduced the nuclear translocation of the NF-κB subunits p65 and p50. nih.gov

Suppression of GSK-3β: A study on 5-benzylidene-3,4-dihalo-furan-2-one derivatives revealed that their antitumor effects were mediated through the inhibition of the PPARγ-dependent expression of GSK-3β and NF-κB. researchgate.net

Lignan-Inspired Benzofurans: Lignan derivatives, which can be structurally related to furanones, have also been shown to inhibit the NF-κB signaling pathway. mdpi.commdpi.com

The ability of furan-2(5H)-one derivatives to induce apoptosis is another key aspect of their antiproliferative effects. For instance, a bis-2(5H)-furanone derivative was found to induce apoptosis in colon cancer cell lines through the down-regulation of survivin and activation of caspase-3. researchgate.netnih.gov Other derivatives have been shown to cause cell cycle arrest at different phases, such as the S-phase or G2 phase, contributing to their anticancer activity. researchgate.netresearchgate.net

Studies on Antimicrobial Mechanisms

Furan-2(5H)-one derivatives have emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi. mdpi.comrscf.runih.govpreprints.orgdovepress.comnih.gov Their mechanisms of action are multifaceted, often targeting processes crucial for microbial survival and virulence. nih.govdovepress.com

Antibacterial and Antifungal Action Modes

Beyond their anti-biofilm properties, many furan-2(5H)-one derivatives also possess direct bactericidal or fungicidal activity. mdpi.comnih.govresearchgate.net

Selective Antibacterial Activity: A chlorinated 2(5H)-furanone derivative, F105, demonstrated highly selective antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net This selectivity is attributed to its ability to rapidly penetrate the cell wall of Gram-positive bacteria, while Gram-negative bacteria remain impermeable. researchgate.net

Induction of Reactive Oxygen Species (ROS): Inside the bacterial cell, F105 induces the formation of reactive oxygen species (ROS) and interacts non-specifically with numerous proteins, including those involved in ROS detoxification. researchgate.net This dual action of inducing ROS and impairing the cell's anti-ROS defenses leads to cell death. researchgate.net

Antifungal Activity: Several 3,5-dialkyl derivatives of 2(5H)-furanone have been reported to have antifungal activity. researchgate.net For instance, two alkylated furan derivatives isolated from the endophytic fungus Emericella sp. displayed significant activity against various agricultural pathogenic fungi. nih.gov Additionally, the 2(5H)-furanone derivative F105 has shown moderate antifungal activity against some strains of Candida albicans and can act synergistically with common antifungal drugs. mdpi.com

Anti-Inflammatory Action Pathways

Furan-2(5H)-one derivatives have demonstrated potent anti-inflammatory properties by modulating key inflammatory pathways. nih.govtandfonline.com

A significant mechanism of their anti-inflammatory action is the inhibition of the NF-κB pathway. nih.govnih.gov Pro-inflammatory stimuli typically lead to the activation of this pathway, resulting in the transcription of genes for inflammatory mediators like iNOS, COX-2, TNF-α, IL-1β, and IL-6. nih.gov Furanone derivatives can intervene at different points in this cascade.

For example, the furan-2,5-dione derivative BPD was found to inhibit the LPS-induced phosphorylation and subsequent degradation of IκB-α. nih.gov This action prevents the release and nuclear translocation of the NF-κB p65 and p50 subunits, thereby blocking the transcription of pro-inflammatory genes. nih.gov Further investigation revealed that BPD suppresses the formation of the TGF-β-activated kinase-1 (TAK1)/TAK-binding protein1 (TAB1) complex, which is upstream of IκB kinase (IKK) and NF-κB activation. nih.gov

The anti-inflammatory effects of furan derivatives are also linked to their antioxidant properties. nih.gov Phenolic moieties present in some furanone structures can scavenge free radicals and reactive oxygen species, which are known to contribute to inflammation. nih.gov Additionally, these compounds can suppress the production of pro-inflammatory cytokines like TNF-α and enzymes such as lipoxygenases (LOXs) and inducible nitric oxide synthase (iNOS). nih.gov

Cyclooxygenase (COX) Inhibition Studies

Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a primary strategy for anti-inflammatory drugs. jst.go.jp Furan-2(5H)-one derivatives have been investigated as inhibitors of both COX-1 and COX-2 isoforms.

Research into a series of furanone-based compounds led to the discovery of potent and selective COX inhibitors. For instance, 3-(4-fluorophenyl)-5,5-dimethyl-4-(p-tolyl)furan-2(5H)-one (FDF), a compound structurally related to 5-Ethyl-4-(p-tolyl)furan-2(5H)-one, was identified as a selective COX-1 inhibitor with a half-maximal inhibitory concentration (IC₅₀) of 220 nM. acs.orgresearchgate.net This highlights the potential of the 4-(p-tolyl)furan-2(5H)-one scaffold in designing isoform-selective COX inhibitors. The substitution at the 5-position, such as the 5,5-dimethyl group in FDF or the 5-ethyl group in the title compound, is a critical determinant of activity and stability. researchgate.net

Further studies have explored other substitutions to modulate activity. A derivative, 5-ethyl-3-(4-(methylsulfonyl)phenyl)-4-phenylfuran-2(5H)-one, was specifically evaluated for its interaction with the COX-2 enzyme. rjpn.org The development of these derivatives is often part of a broader effort to create nonsteroidal anti-inflammatory drugs (NSAIDs) with improved profiles. rjpn.org

Table 1: COX Inhibition by Furan-2(5H)-one Derivatives

| Compound | Target | IC₅₀ (nM) | Source |

|---|---|---|---|

| 3-(4-fluorophenyl)-5,5-dimethyl-4-(p-tolyl)furan-2(5H)-one (FDF) | COX-1 | 220 | researchgate.net |

Investigation of Inflammatory Mediator Regulation

The anti-inflammatory effects of furan-2(5H)-one derivatives are a direct consequence of their ability to inhibit COX enzymes. By blocking the COX pathway, these compounds reduce the production of prostaglandins, which are key mediators of inflammation and pain. jst.go.jp For example, 3-arylidene-5-(4-methylphenyl)-2(3H)-furanones, which share the tolyl-substituted furanone core, have been tested for their anti-inflammatory activities. researchgate.net

The inhibition of COX-1 by compounds like FDF is significant because this enzyme is involved in the synthesis of thromboxane (B8750289) A2 in platelets, a potent promoter of platelet aggregation. nih.gov Therefore, inhibition of COX-1 by furanone derivatives can lead to reduced platelet aggregation, a mechanism relevant to cardiovascular health. nih.gov Similarly, inhibition of COX-2 would lead to a decrease in the production of prostaglandin (B15479496) E2, a key mediator in inflammatory processes and fever. nih.gov The ability of the furanone scaffold to be modified to target either COX-1, COX-2, or both, allows for the fine-tuning of its effects on the regulation of these critical inflammatory mediators.

Enzymatic Modulation Studies (e.g., urease inhibition)

Beyond their anti-inflammatory properties, furan-2(5H)-one derivatives have been explored for their ability to modulate other enzyme systems, such as urease. Urease is a crucial enzyme for certain pathogens, like Helicobacter pylori, and is implicated in the pathogenesis of peptic ulcers. ijabbr.comresearchgate.net Inhibition of this enzyme is a therapeutic strategy for managing these conditions. researchgate.netnih.gov

Studies have shown that the furan-2(5H)-one core can serve as a template for designing urease inhibitors. A related compound, 3-(3-methylphenyl)furan-2(5H)-one, demonstrated the highest anti-H. pylori and urease inhibitory activity in a series of tested 3-arylfuran-2(5H)-ones. ijabbr.com This finding suggests that the 4-aryl-furan-2(5H)-one structure, including derivatives like this compound, represents a promising scaffold for the development of new agents to treat digestive disorders linked to urease activity. ijabbr.com

Ligand-Target Interaction Analysis via Computational Docking

To understand the molecular basis of their activity, computational docking studies have been employed to simulate the interaction between furan-2(5H)-one derivatives and their protein targets. These studies provide valuable insights into the binding modes and structural features required for potent inhibition. rjpn.org

A molecular docking study of several heterocyclic compounds, including 5-ethyl-3-(4-(methylsulfonyl)phenyl)-4-phenylfuran-2(5H)-one, was performed against the COX-2 enzyme (PDB ID: 3LN1). rjpn.org This analysis helps to elucidate the specific interactions within the enzyme's active site. The study calculated the binding affinities for these compounds, which are indicative of their inhibitory potential. rjpn.org Such computational approaches are crucial for understanding structure-activity relationships and for the rational design of more potent and selective inhibitors. rjpn.orgd-nb.info

Table 2: Docking Study Results of a Furanone Derivative against COX-2 (3LN1)

| Compound | Binding Affinity (kcal/mol) | Source |

|---|---|---|

| 5-ethyl-3-(4-(methylsulfonyl)phenyl)-4-phenylfuran-2(5H)-one | -8.01 | rjpn.org |

Rational Design and Synthesis of Mechanistic Probes

The rational design of molecules for specific biological applications is a cornerstone of modern medicinal chemistry. nih.gov The furan-2(5H)-one scaffold has proven to be a versatile template for creating mechanistic probes, particularly for molecular imaging.

A prominent example is the development of a radiolabeled probe for Positron Emission Tomography (PET) imaging. acs.org Starting with the furanone-based COX-1 inhibitor, 3-(4-fluorophenyl)-5,5-dimethyl-4-(p-tolyl)furan-2(5H)-one (FDF), researchers rationally designed and synthesized its 18F-labeled counterpart, [18F]FDF. acs.orgmdpi.com This was achieved through the development of a novel synthetic scheme involving a Lewis acid-catalyzed nucleophilic aromatic substitution. acs.orgmdpi.com The resulting radiopharmaceutical, [18F]FDF, serves as a mechanistic probe, enabling the non-invasive imaging and quantification of COX-1 expression in vivo, which has been validated in mouse models of ovarian cancer. acs.org This work exemplifies how a biologically active furanone can be systematically modified to create a sophisticated tool for biological research and diagnostics.

Applications As Synthetic Building Blocks and Precursors in Heterocyclic Chemistry

Utility of 5-Ethyl-4-(p-tolyl)furan-2(5H)-one in the Synthesis of Complex Heterocyclic Systems

The furanone core is a versatile platform for constructing other heterocyclic rings, including those containing nitrogen and sulfur, which are prevalent in medicinal chemistry.

While direct literature detailing the conversion of this compound into pyrroles and pyrazoles is not extensively documented, the transformation is theoretically grounded in well-established synthetic methods. The Paal-Knorr synthesis is a cornerstone reaction for creating substituted pyrroles, furans, and thiophenes from 1,4-diketones. wikipedia.orgyoutube.com

The furanone ring of this compound can be considered a masked form of a 1,4-keto-carboxylic acid. Through reaction with a primary amine (R-NH₂) under acidic conditions, the furanone can undergo ring-opening followed by cyclization and dehydration to yield a substituted pyrrolidinone, which can be further transformed into the corresponding pyrrole (B145914). The general mechanism involves the amine attacking the carbonyl groups, leading to a ring-forming step that is typically rate-determining, followed by the elimination of two water molecules to form the aromatic pyrrole ring. alfa-chemistry.com This makes the Paal-Knorr reaction a highly versatile method for accessing polysubstituted pyrroles. researchgate.netorganic-chemistry.org

Similarly, pyrazole (B372694) derivatives can be synthesized by reacting 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. By analogy, reacting the 1,4-dicarbonyl tautomer of the furanone with hydrazine (H₂N-NH₂) or its substituted variants would be expected to yield the corresponding pyrazole or N-substituted pyrazole derivatives. A multi-component reaction has been reported for the synthesis of fused furo[2,3-c]pyrazoles starting from ethyl acetoacetate, hydrazine, and an aldehyde, demonstrating the compatibility of these reagents in forming such bicyclic systems. ajgreenchem.com

The synthesis of thiazole (B1198619) and 1,3,4-thiadiazole (B1197879) derivatives containing a p-tolyl moiety is well-documented in the scientific literature, although these syntheses notably originate from a different, albeit structurally related, precursor: 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide . researchgate.netnih.govnih.gov This carbothioamide serves as a key building block for constructing various sulfur- and nitrogen-containing heterocycles.

The reaction of this pyrazole-carbothioamide with various α-halogenated compounds in ethanol (B145695) yields a range of thiazole derivatives. nih.gov For instance, treatment with ethyl 2-chloro-3-oxobutanoate, ethyl 2-chloroacetate, or 3-chloropentane-2,4-dione (B157559) leads to the formation of highly functionalized thiazoles. nih.gov These products can be further modified; for example, the resulting thiazole carboxylate can be reacted with hydrazine hydrate (B1144303) to produce a carbohydrazide (B1668358), which is a versatile intermediate for creating even more complex heterocyclic systems, including 1,3,4-thiadiazoles and pyrano[2,3-d]thiazoles. researchgate.netnih.gov The research highlights the utility of the pyrazoline carbothioamide precursor in generating a library of novel heterocyclic compounds with potential antimicrobial activities. nih.govresearchgate.net

| Reactant for Pyrazole-Carbothioamide | Resulting Heterocyclic Product | Significance |

|---|---|---|

| Ethyl 2-chloro-3-oxobutanoate | Ethyl 2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole-5-carboxylate | Intermediate for carbohydrazide and further heterocycles. |

| Ethyl 2-chloroacetate | 2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4(5H)-one | Core structure for further functionalization. |

| 3-Chloropentane-2,4-dione | 1-(2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazol-5-yl)ethan-1-one | Ketone functionality allows for diverse subsequent reactions. |

| Thiazole carbohydrazide (derived from above) + Hydrazonoyl halides | Complex 1,3,4-thiadiazole derivatives | Demonstrates construction of multi-heterocyclic systems. |

Contribution to the Development of Novel Organic Reactions

The unique electronic and steric properties of substituted furanones make them excellent substrates for exploring and developing novel organic reactions. The reactivity of the furanone scaffold has been harnessed in various transformations, leading to the synthesis of complex polycyclic systems.

One area of significant development is in cycloaddition reactions. While not specific to the title compound, related 5-substituted-furan-2(3H)-ones have been activated using organocatalysts to generate dienolates, which then participate in higher-order [8+2]-cycloadditions with 8,8-dicyanoheptafulvene. nih.govacs.org This strategy provides access to biologically relevant polycyclic products containing the γ-butyrolactone motif. Similarly, the asymmetric 1,3-dipolar reactions of 5-ethoxy-3-p-tolylsulfinylfuran-2(5H)-ones with diazoalkanes have been studied to understand the roles of steric and electronic interactions in controlling stereoselectivity, contributing to the broader field of asymmetric synthesis. acs.org

Furthermore, the synthesis of the furanone ring itself has been the subject of innovation. A novel and highly efficient method for synthesizing 4,5-disubstituted furan-2(5H)-ones has been developed using a Cu(I)/base catalytic system that captures and utilizes carbon dioxide (CO₂) from the air. rsc.org This approach represents a significant contribution to green chemistry by using a renewable C1 source for the construction of valuable chemical synthons.

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Approaches for Furan-2(5H)-one Synthesis

The synthesis of furan-2(5H)-ones is an area of intense interest for organic chemists. tandfonline.com Future research will increasingly prioritize the development of green and sustainable synthetic routes to 5-Ethyl-4-(p-tolyl)furan-2(5H)-one and its analogues. This involves employing methodologies that are atom-efficient, utilize non-toxic reagents and solvents, and minimize waste generation.

Several promising green strategies have emerged for the synthesis of the general furan-2(5H)-one scaffold, which could be adapted for the target compound. One-pot multi-component reactions (MCRs) are particularly attractive as they allow for the construction of complex molecules from simple starting materials in a single step, which is efficient and reduces waste. tandfonline.com Various catalytic systems are being explored to facilitate these transformations under environmentally benign conditions.

Future avenues for the green synthesis of this compound could involve:

Biocatalysis: Employing natural catalysts, such as the extract of Iranian seedless barberry, which has been successfully used for the synthesis of other substituted furan-2(5H)-ones. ichem.md

Ionic Liquids: Using ammonium (B1175870) ionic liquids as recyclable and environmentally benign catalysts under solvent-free conditions. bas.bg

Nanocatalysis: Developing nano-catalysts like nano-CdZr₄(PO₄)₆, which can be used in conjunction with microwave irradiation to achieve high yields in short reaction times and can be recycled multiple times without significant loss of activity. tandfonline.com

Novel Oxidants: Utilizing oxidants like oxone in water, which provides a simple, scalable, and environmentally friendly protocol for the synthesis of furanone precursors. bohrium.com

| Green Synthesis Approach | Catalyst/Reagent | Key Advantages | Relevant Findings |

| Biocatalysis | Barberry Juice (Berberis integerrima) | Eco-friendly, simple operation, less waste. ichem.md | Effective for three-component synthesis of 3,4,5-substituted furan-2(5H)-ones. ichem.md |

| Ionic Liquids | [Et2NH2][HSO4], [Et3NH][HSO4] | Recyclable, solvent-free, high yields. bas.bg | Efficient for one-pot condensation of aldehydes, amines, and acetylenedicarboxylates. bas.bg |

| Nanocatalysis & Microwave | nano-CdZr₄(PO₄)₆ | High efficiency, short reaction times, catalyst recyclability. tandfonline.com | Applicable to three-component reactions for synthesizing substituted furan-2(5H)-ones. tandfonline.com |

| Phosphine Catalysis | Triphenylphosphine (PPh₃) | Mild conditions, high conversion, tolerates diverse functional groups. organic-chemistry.orgescholarship.org | Enables synthesis from hydroxymethylcyclopropenones via ketene (B1206846) ylide intermediates. organic-chemistry.orgescholarship.org |

Advanced Mechanistic Studies of Biological Interactions utilizing Omics Technologies

To fully understand the biological potential of this compound, it is crucial to elucidate its mechanism of action at a molecular level. The suite of "omics" technologies—transcriptomics, proteomics, and metabolomics—offers powerful tools for achieving this. These approaches provide a global snapshot of cellular processes, revealing how a small molecule perturbs biological systems.

Future research could apply these technologies in the following ways:

Transcriptomics: RNA sequencing (RNA-seq) could be used to analyze changes in gene expression in a target organism or cell line upon treatment with this compound. This can identify the signaling pathways and cellular processes affected by the compound. For instance, studies on other furanones have used transcriptomics to identify differentially expressed genes involved in biofilm formation or aroma production. nih.govfrontiersin.org

Proteomics: Quantitative proteomics can identify and quantify changes in the entire protein complement of a cell or organism in response to the compound. This can reveal the direct protein targets of this compound and downstream effects on protein expression. uky.edunih.gov Chemical proteomics, using a tagged version of the furanone as a probe, could be a powerful method to directly identify protein binding partners in a complex biological system. rsc.org

Metabolomics: By analyzing the complete set of metabolites in a biological sample, metabolomics can reveal how this compound alters cellular metabolism. This is particularly relevant if the compound acts as an enzyme inhibitor or signaling molecule, as seen in studies of nematode-trapping fungi where furanones act as signaling molecules. unirioja.es

Integrating data from these different omics levels would provide a comprehensive, systems-level understanding of the compound's biological interactions, potentially uncovering novel therapeutic or agrochemical applications.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The furan-2(5H)-one core is a versatile scaffold for chemical modification. organic-chemistry.orgchemrxiv.org Future synthetic research should focus on exploring novel and unconventional reactivity patterns of this compound to generate libraries of new derivatives with potentially enhanced or entirely new biological activities.

Key areas for exploration include:

Catalytic Asymmetric Reactions: Developing methods for the enantioselective functionalization of the butenolide ring is a significant goal. bohrium.comacs.org While challenging, success in this area would allow for the synthesis of chiral analogues of this compound, which is crucial for studying stereospecific biological interactions.

Vinylogous Reactions: The γ-position of the butenolide ring can act as a nucleophile in so-called vinylogous reactions. bohrium.comacs.org Exploring direct vinylogous Michael additions or aldol (B89426) reactions with this compound could lead to the construction of complex molecules with multiple stereocenters. scispace.com

Cycloaddition Reactions: The double bond within the furanone ring can participate in cycloaddition reactions, such as Diels-Alder reactions, to rapidly build molecular complexity and create novel fused-ring systems. bohrium.com

Ring-Opening and Fragmentation: Transformations that involve the opening or fragmentation of the furanone ring can provide access to different classes of compounds. For example, phosphine-catalyzed ring-opening of cyclopropenone precursors is a modern method to form the butenolide scaffold itself. organic-chemistry.orgnih.gov Investigating the reverse—selective ring-opening of this compound—could yield valuable linear synthons.

These explorations will expand the chemical space around the this compound structure, providing a diverse set of compounds for structure-activity relationship studies.

Computational Design and Predictive Modeling for Structure-Property Relationships

In parallel with synthetic and biological studies, computational chemistry and predictive modeling will be indispensable for accelerating the discovery and optimization of furanone-based compounds. d-nb.info Applying these in silico tools to this compound can guide synthetic efforts and provide deep mechanistic insights.

Future research directions in this area include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of furanone analogues with their biological activity. d-nb.inforesearchgate.netacs.org By building a QSAR model for derivatives of this compound, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis.

Molecular Docking: If a protein target is identified (e.g., through proteomics), molecular docking can be used to predict the binding mode of this compound within the protein's active site. d-nb.inforesearchgate.net This information is invaluable for understanding the mechanism of action and for designing modifications to the compound that could improve binding affinity and selectivity.

Density Functional Theory (DFT) Studies: DFT calculations can be used to understand the electronic structure and reactivity of this compound. nih.gov This can explain observed reactivity patterns and predict the outcomes of proposed chemical reactions, complementing experimental work. nih.gov For example, DFT can help rationalize copolymerization behavior when butenolides are used as monomers. nih.govacs.org

| Computational Method | Application for this compound | Potential Outcome |

| QSAR | Correlate structural descriptors of analogues with biological activity. d-nb.infoscielo.br | A predictive model to guide the design of more potent compounds. researchgate.net |

| Molecular Docking | Predict binding pose and affinity to a specific protein target. d-nb.infoacs.org | Rational design of derivatives with improved target engagement. researchgate.net |

| DFT Calculations | Analyze electronic properties, reaction mechanisms, and reactivity. nih.gov | Explanation of reactivity patterns and prediction of reaction outcomes. nih.govmdpi.com |

Integration with Materials Science for Functional Applications

The application of furan-2(5H)-ones is not limited to biology and medicine; they also hold significant promise as building blocks for advanced materials. nih.gov A key future direction is to explore the potential of this compound as a bio-based monomer for the creation of functional polymers and coatings.

Many butenolides can be derived from biomass, making them attractive as sustainable replacements for petroleum-derived monomers like acrylates. nih.govrsc.org Research has shown that electron-poor butenolides can undergo radical polymerization, often copolymerizing effectively with other vinyl monomers to create polymers with tunable properties. nih.govacs.org

Future research could investigate:

Polymer Synthesis: The polymerization behavior of this compound, both in homopolymerization and copolymerization with monomers like vinyl esters. The specific ethyl and p-tolyl substituents would influence the reactivity and the properties of the resulting polymer.

Structure-Property Relationships in Polymers: How the incorporation of the this compound unit affects the physical properties of the polymer, such as its glass transition temperature (Tg), hardness, and polarity. rug.nl The rigid p-tolyl group, for example, would likely impact the polymer's thermal and mechanical properties.

Functional Coatings: The development of novel coatings based on these new polymers. Butenolide-based polymers have been explored for solvent-borne, UV-curing, and waterborne coating applications, suggesting a versatile platform. nih.govrsc.org The unique structure of this compound could impart desirable characteristics such as hydrophobicity or improved adhesion to the final coating.

This integration with materials science represents a largely unexplored but highly promising avenue for adding value to this specific furanone derivative, aligning with the growing demand for sustainable and bio-based materials. nih.gov

Q & A

Basic: What are the common synthetic routes for 5-Ethyl-4-(p-tolyl)furan-2(5H)-one, and what are their efficiency benchmarks?

A widely used method involves halolactonization of 2,3-allenoic acids (e.g., via iodine or bromine-mediated cyclization), yielding furanones with moderate to high efficiency (35–65% isolated yields depending on substituents) . For example, treatment of 2-methyl-4-phenylbuta-2,3-dienoic acid with iodine generates 3-methyl-4-iodo-5-phenyl-5-hydroxy-2(5H)-furanone. Optimization of solvent systems (e.g., ethyl acetate/methanol) and chiral resolving agents (e.g., cinchonidine) can improve enantiomeric excess in stereoselective syntheses .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

- X-ray crystallography is critical for unambiguous confirmation of stereochemistry and bond lengths, as demonstrated for iodinated analogs (e.g., 3-methyl-4-iodo-5-phenyl derivatives) .

- NMR spectroscopy (¹H/¹³C) identifies substituent patterns: the furanone carbonyl resonates at δ ~170–175 ppm, while aromatic protons (p-tolyl) appear as distinct multiplets at δ 7.1–7.4 ppm .

- IR spectroscopy confirms lactone C=O stretching (~1750–1780 cm⁻¹) and hydroxyl groups (~3200–3400 cm⁻¹) .

Advanced: How can researchers resolve contradictions between experimental spectral data and computational predictions for this compound?

Discrepancies often arise from conformational flexibility or solvent effects in DFT calculations. To address this:

- Perform solvent-modeled DFT (e.g., using PCM for polar solvents) to align computed shifts with experimental NMR data.

- Validate via X-ray diffraction , as done for 3-chloro-4-dimethylamino derivatives, where torsional angles and bond lengths clarified conjugation effects .

- Cross-reference with vibrational spectroscopy to confirm predicted vs. observed C=O stretching frequencies .

Advanced: What strategies are employed to control stereochemistry during the synthesis of this compound derivatives?

- Chiral resolution : Use enantiopure bases (e.g., cinchonidine) to resolve racemic mixtures via salt formation, achieving >95% ee in some cases .

- Asymmetric catalysis : Palladium-catalyzed cyclizations or organocatalytic methods (e.g., proline derivatives) can induce stereoselectivity during lactonization .

- Steric directing groups : Substituents like bulky aryl groups (e.g., naphthyl) bias ring-closing conformations, as seen in 5-(1'-naphthyl) analogs .

Advanced: What are the key considerations in designing bioactivity assays for furanone derivatives like this compound?

- Structural analogs : Compare with bioactive furanones (e.g., 5-phenyl derivatives) to prioritize substituents linked to antifungal or anti-inflammatory activity .

- Dose-response profiling : Use in vitro assays (e.g., MIC for antimicrobial activity) with concentrations spanning 1–100 µM, noting cytotoxicity thresholds via MTT tests .

- Mechanistic studies : Probe interactions via molecular docking (e.g., with cyclooxygenase-2 for anti-inflammatory targets) and validate with kinetic assays .

Advanced: How does the substitution pattern on the furanone ring influence reactivity and biological activity?

- Electron-withdrawing groups (e.g., halogens at C4) enhance electrophilicity, facilitating nucleophilic additions (e.g., amine substitutions) .

- Aromatic substituents (p-tolyl) improve lipophilicity, enhancing membrane permeability in bioassays .

- Hydroxyl groups at C5 enable hydrogen bonding with biological targets, as seen in 5-hydroxy analogs with anti-integrase activity .

Advanced: What experimental approaches validate the stability of this compound under varying conditions?

- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (typically >200°C for furanones) .

- pH stability studies : Monitor lactone ring hydrolysis via HPLC in buffered solutions (pH 2–12), noting instability in alkaline conditions .

- Light exposure tests : UV-Vis spectroscopy tracks photodegradation, critical for compounds with conjugated dienone systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.